molecular formula C25H23N5O5 B2732226 ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886897-06-9

ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2732226
CAS RN: 886897-06-9
M. Wt: 473.489
InChI Key: LYUNATXPVKXMAC-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
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Scientific Research Applications

Antioxidative Potential and Bioactive Compounds from Seaweed
The study by Chakraborty et al. (2016) investigated substituted aryl meroterpenoids from red seaweed Hypnea musciformis, revealing their potent antioxidative properties through radical inhibiting and Fe(2+) ion chelating activities. This research underscores the potential of marine-derived compounds in pharmaceutical and food industries due to their antioxidative capabilities (Chakraborty et al., 2016).

Crystal Structure Analysis
Li et al. (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, emphasizing the importance of structural analysis in understanding compound properties and interactions. This research highlights the significance of crystallography in drug design and development (Li et al., 2015).

Antimicrobial Activity of Purin Derivatives
Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and explored their antimicrobial activities, demonstrating the potential of purin derivatives in addressing resistant bacterial strains. This study provides insight into the synthetic approach and bioactivity screening for new antimicrobial agents (Sharma et al., 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-methoxyphenylacetic acid with 2-phenyl-1,2,4-triazolidine-3,5-dione to form ethyl 2-(2-methoxyphenyl)-1-phenyl-1,2,4-triazolidine-3,5-dione. This intermediate is then reacted with 2-amino-6-methyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-f]purin-3-one to form ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "2-methoxyphenylacetic acid", "2-phenyl-1,2,4-triazolidine-3,5-dione", "2-amino-6-methyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-f]purin-3-one", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxyphenylacetic acid (1.0 equiv) and 2-phenyl-1,2,4-triazolidine-3,5-dione (1.2 equiv) in ethyl acetate and add sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and dry over magnesium sulfate. Concentrate the solution to obtain ethyl 2-(2-methoxyphenyl)-1-phenyl-1,2,4-triazolidine-3,5-dione.", "Step 3: Dissolve ethyl 2-(2-methoxyphenyl)-1-phenyl-1,2,4-triazolidine-3,5-dione (1.0 equiv) and 2-amino-6-methyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-f]purin-3-one (1.2 equiv) in ethyl acetate and add sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and dry over magnesium sulfate. Concentrate the solution to obtain ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

CAS RN

886897-06-9

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-18(16-10-6-5-7-11-16)30(24)17-12-8-9-13-19(17)34-3/h5-14H,4,15H2,1-3H3

InChI Key

LYUNATXPVKXMAC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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